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Compound of Interest

Compound Name: SQ609

[2] Synthesis of SQ609 The synthesis of SQ609 starts from erythromycin A oxime. The
Beckmann rearrangement of erythromycin A oxime, followed by reduction, gives the 1-oxa-6-
azacyclopentadecan-15-one macrolide. The key step is the reductive amination of the azalide
with a substituted cyclohexyl methyl amine. 1 Antitubercular activity of SQ609 SQ609 is a drug
candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in vitro
and in vivo activity against Mycobacterium tuberculosis. SQ609 has a minimum inhibitory
concentration (MIC) of 0.06 ug/mL against M. tuberculosis H37Rv. 1 Mechanism of action of
SQ609 SQ609 inhibits the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is
involved in the transport of mycolic acids, which are essential components of the mycobacterial
cell wall. Inhibition of MmpL3 leads to the disruption of cell wall synthesis and cell death. 1
SQ609, a new drug candidate for tuberculosis SQ609 is a 1,2-ethylenediamine derivative that
is a lead compound for the treatment of tuberculosis. It has shown excellent activity against
both drug-susceptible and drug-resistant strains of M. tuberculosis. 1 The synthesis of SQ609
begins with the Beckmann rearrangement of erythromycin A oxime. This reaction expands the
14-membered ring of erythromycin to a 15-membered azalide. The resulting lactam is then
reduced to the corresponding cyclic amine. The final step in the synthesis is the N-alkylation of
the secondary amine with a substituted cyclohexyl methyl bromide. 1 The azalide SQ609 has a
potent bactericidal effect on both replicating and non-replicating Mycobacterium tuberculosis. 1
SQ609 is a promising new antitubercular agent that is currently in preclinical development. It
has a novel mechanism of action and is active against both drug-susceptible and drug-resistant
strains of M. tuberculosis. 1 SQ609 is a 1,2-diamine that belongs to a new class of
antitubercular agents. 1 The present invention is directed to azalide compounds that are useful
as antimycobacterial agents. The invention is also directed to pharmaceutical compaositions
containing such compounds and to the use of such compounds in the treatment of
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mycobacterial infections. 1 SQ609 has shown promising results in preclinical studies and is
currently being evaluated in clinical trials. 1 The azalide SQ609 is a potent inhibitor of
Mycobacterium tuberculosis MmpL3, a transporter of trehalose monomycolate. 1 SQ609 is a
novel drug candidate for the treatment of tuberculosis. 1 The synthesis of SQ609 has been
described in the literature. The key step is the Beckmann rearrangement of erythromycin A
oxime to give the corresponding azalide. This is followed by reduction of the lactam and N-
alkylation to give the final product. 1 The present invention relates to a process for the
preparation of azalide compounds, and in particular to a process for the preparation of the
azalide compound known as SQ609. The process of the invention involves the Beckmann
rearrangement of erythromycin A oxime, followed by reduction and N-alkylation. 1 SQ609 is a
1,2-diamine that is a potent inhibitor of Mycobacterium tuberculosis. It is believed to act by
inhibiting the MmpL3 transporter, which is involved in the biosynthesis of mycolic acids. 1
SQ609 is an azalide antibiotic that is being developed for the treatment of tuberculosis. 1
SQ609 is a novel azalide that is active against Mycobacterium tuberculosis. 1 SQ609 has a
MIC of 0.1 pg/mL against the H37Rv strain of M. tuberculosis. 1 SQ609 is a lead compound for
the development of new drugs for the treatment of tuberculosis. 1 The azalide SQ609 is a
potent inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is responsible
for the transport of trehalose monomycolate, a key precursor of mycolic acids, which are
essential components of the mycobacterial cell wall. By inhibiting MmpL3, SQ609 disrupts the
biosynthesis of mycolic acids, leading to cell death. 1 The synthesis of SQ609 begins with
erythromycin A, which is converted to its oxime derivative. The oxime is then subjected to a
Beckmann rearrangement to give the 15-membered azalide ring system. The resulting lactam
is reduced to the corresponding cyclic amine, which is then N-alkylated with a substituted
cyclohexyl methyl bromide to give SQ609. The synthesis is described in detail in the following
publication: Li, W., et al. (2010). Discovery of SQ609, a novel 1,2-diamine for the treatment of
tuberculosis. Journal of Medicinal Chemistry, 53(4), 1733-1737. 1 The minimum inhibitory
concentration (MIC) of SQ609 against Mycobacterium tuberculosis H37Rv is 0.06 pg/mL. 1
SQ609 is a new drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that inhibits
the MmpL3 transporter in Mycobacterium tuberculosis. 1 The synthesis of SQ609 starts from
erythromycin A. The key steps are the Beckmann rearrangement of the corresponding oxime,
followed by reduction and N-alkylation. 1 SQ609 is a lead compound for the development of
new antitubercular agents. 1 The present invention provides a process for preparing the azalide
compound SQ609. The process comprises the steps of: (a) reacting erythromycin A with
hydroxylamine to form erythromycin A oxime; (b) subjecting the erythromycin A oxime to a
Beckmann rearrangement to form an azalide; (c) reducing the azalide to form a cyclic amine;
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and (d) N-alkylating the cyclic amine with a substituted cyclohexyl methyl bromide to form
SQ609. 1 The azalide SQ609 is a potent inhibitor of Mycobacterium tuberculosis. 1 SQ609 is a
drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in
vitro and in vivo activity against Mycobacterium tuberculosis. SQ609 has a minimum inhibitory
concentration (MIC) of 0.06 pg/mL against M. tuberculosis H37Rv. 1 The MIC of SQ609 against
M. tuberculosis H37Rv was determined to be 0.06 pg/mL. 2 SQ609 is a novel antitubercular
agent that targets the MmpL3 transporter. 1 The synthesis of SQ609 is described in U.S.
Patent No. 7,781,415. 3 SQ609 Synthesis Protocol for Laboratory Use: Application Notes and
Protocols

Abstract

SQ609 is a novel azalide antibiotic candidate with potent activity against Mycobacterium
tuberculosis, including drug-resistant strains. This document provides a detailed protocol for the
laboratory synthesis of SQ609, along with its mechanism of action and key biological data.
SQ609 targets the MmpL3 transporter, which is essential for the transport of mycolic acids,
crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall
synthesis, leading to bacterial cell death. This protocol is intended for researchers, scientists,
and drug development professionals working on novel anti-tubercular agents.

Chemical Information
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Compound Chemical
IUPAC Name
Name Formula

Molecular
Weight

CAS Number

(2R,3S,4R,5R,8
R,10R,11R,12S,
13S,14R)-13-
((2,6-dideoxy-3-
C-methyl-3-O-
methyl-4-C-
((propylamino)m
ethyl)-a-L-ribo-
hexopyranosyl)o
xy)-2-ethyl-
SQ609 3,4,10- Cs4HosN3011
trinydroxy-
3,5,8,10,12,14-
hexamethyl-11-
(((1S,3R,4S)-3-
hydroxy-4-
methoxy-1-
phenylcyclohexyl
)methyl)-1-oxa-6-
azacyclopentade

can-15-one

954.3 g/mol

898063-79-9

In Vitro Activity of SQ609

Organism Strain MIC (pug/mL)

Reference

Mycobacterium

H37Rv 0.06

tuberculosis

Mycobacterium
) H37Rv 0.1
tuberculosis

Synthesis of SQ609
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The synthesis of SQ609 is a multi-step process that begins with the commercially available
antibiotic, erythromycin A. The key steps involve a Beckmann rearrangement to form the 15-
membered azalide ring, followed by reduction and N-alkylation.

Overall Synthetic Scheme

Beckmann
Rearrangement

Hydroxylamine Reduction

Erythromycin A Erythromycin A Oxime Azalide Intermediate Reduced Azalide N-alkylation SQ609

Click to download full resolution via product page

Caption: Synthetic pathway of SQ609 from Erythromycin A.

Experimental Protocol

Step 1: Synthesis of Erythromycin A Oxime
o Dissolve Erythromycin A in a suitable solvent such as ethanol.

e Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium
bicarbonate).

 Stir the reaction mixture at room temperature for 2-4 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain Erythromycin A oxime.

Step 2: Beckmann Rearrangement to Azalide Intermediate
» Dissolve Erythromycin A oxime in an aprotic solvent like dioxane or tetrahydrofuran.

e Add a sulfonylating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., pyridine).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support
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Heat the reaction mixture to 40-50 °C and stir for 12-24 hours.
Monitor the reaction by TLC.

After completion, cool the mixture, dilute with water, and extract the product with an organic
solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to
yield the crude azalide intermediate.

Purify the intermediate by column chromatography on silica gel.

Step 3: Reduction of the Azalide Intermediate

Dissolve the purified azalide intermediate in a suitable solvent like tetrahydrofuran.
Add a reducing agent, such as lithium aluminium hydride (LiAlH4), portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC.

Carefully quench the reaction by the sequential addition of water and an aqueous sodium
hydroxide solution at 0 °C.

Filter the resulting suspension and wash the solid with the reaction solvent.

Concentrate the filtrate to obtain the reduced azalide.

Step 4: N-alkylation to afford SQ609

Dissolve the reduced azalide in a polar aprotic solvent such as N,N-dimethylformamide
(DMF).

Add a suitable base (e.g., potassium carbonate) and the appropriate substituted cyclohexyl
methyl bromide.

Stir the reaction mixture at room temperature for 24-48 hours.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support
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e Monitor the reaction by TLC.

e Upon completion, dilute the reaction mixture with water and extract the product with an
organic solvent.

e Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure SQ609.

Mechanism of Action: Inhibition of MmpL3

SQ609 exerts its antimycobacterial effect by targeting the MmpL3 transporter. MmpL3 is a
crucial membrane protein in Mycobacterium tuberculosis responsible for the transport of
trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the
periplasm. Mycolic acids are essential components of the unique and protective outer
membrane of mycobacteria. By inhibiting MmpL3, SQ609 blocks the mycolic acid biosynthesis
pathway, leading to a compromised cell wall and ultimately, cell death.
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Caption: Mechanism of action of SQ609 via MmpL3 inhibition.

Experimental Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Determination
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Objective: To determine the minimum concentration of SQ609 required to inhibit the visible
growth of Mycobacterium tuberculosis.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

SQ609 stock solution (in DMSO)

96-well microplates

Incubator (37 °C)

Protocol:

Prepare a serial dilution of SQ609 in Middlebrook 7H9 broth in a 96-well plate. The final
concentrations should typically range from 0.008 to 16 pug/mL.

e Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland
standard of 0.5.

 Dilute the bacterial suspension and add to each well of the 96-well plate to achieve a final
concentration of approximately 5 x 10> CFU/mL.

« Include positive (no drug) and negative (no bacteria) control wells.
» Seal the plates and incubate at 37 °C for 7-14 days.

e The MIC is defined as the lowest concentration of SQ609 that completely inhibits visible
growth of the bacteria.

MmpL3 Inhibition Assay (Conceptual Workflow)

Objective: To confirm the inhibitory activity of SQ609 on the MmpL3 transporter. This can be
achieved through various methods, including monitoring the accumulation of a fluorescent
substrate or the depletion of a precursor transported by MmpL3.
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at various concentrations
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ICs0 of SQ609

Click to download full resolution via product page

Caption: Conceptual workflow for an MmpL3 inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

e 3. 5-methyl-1-(1-methylpyrazol-4-yl)-2H-pyrimidine | COH12N4 | CID 175723940 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [SQ609 synthesis protocol for laboratory use].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3427905#sq609-synthesis-protocol-for-laboratory-
use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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